molecular formula C18H16N4O2 B14139865 6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

Cat. No.: B14139865
M. Wt: 320.3 g/mol
InChI Key: RDDORIYLESTKBE-UHFFFAOYSA-N
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Description

(1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[321]octane-4,4,5-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,3R,5R,8R)-6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[32

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

6-imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile

InChI

InChI=1S/C18H16N4O2/c1-11-4-6-13(7-5-11)14-17(8-19,9-20)18(10-21)12(2)16(3,23-14)24-15(18)22/h4-7,12,14,22H,1-3H3

InChI Key

RDDORIYLESTKBE-UHFFFAOYSA-N

Canonical SMILES

CC1C2(OC(C(C1(C(=N)O2)C#N)(C#N)C#N)C3=CC=C(C=C3)C)C

Origin of Product

United States

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